Pentacontane
Overview
Description
Pentacontane is a long-chain alkane with the chemical formula C50H102 . It is a saturated hydrocarbon, meaning it consists entirely of single bonds between carbon atoms, with hydrogen atoms filling the remaining valence bonds. This compound is part of the larger family of alkanes, which are known for their stability and non-reactivity under standard conditions .
Mechanism of Action
Target of Action
Pentacontane is a long-chain hydrocarbon with the molecular formula CH3(CH2)48CH3 . As a hydrocarbon, it does not have a specific biological target. Instead, its effects are primarily physical, based on its interactions with other molecules through non-covalent forces such as van der Waals interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacontane can be synthesized through the Fischer-Tropsch process , which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This process typically uses iron or cobalt catalysts at high temperatures and pressures. The reaction conditions can be adjusted to favor the production of longer-chain hydrocarbons like this compound .
Industrial Production Methods
In an industrial setting, this compound is often produced as a byproduct of the refining of petroleum. The separation and purification of this compound from other hydrocarbons are achieved through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Pentacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens like chlorine or bromine under UV light to form halogenated alkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperatures and pressures.
Common Reagents and Conditions
Oxygen: for combustion reactions.
Chlorine or bromine: for halogenation reactions, typically under UV light.
Catalysts: like zeolites for cracking reactions.
Major Products Formed
Carbon dioxide and water: from combustion.
Chlorinated or brominated alkanes: from halogenation.
Smaller alkanes and alkenes: from cracking.
Scientific Research Applications
Pentacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography due to its well-defined retention time.
Biology: Studied for its role in the lipid composition of certain organisms.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used as a lubricant and in the production of paraffin waxes.
Comparison with Similar Compounds
Similar Compounds
- Hexacontane (C60H122)
- Tetracontane (C40H82)
- Triacontane (C30H62)
Comparison
Pentacontane is unique due to its specific chain length, which gives it distinct physical properties such as melting and boiling points. Compared to shorter alkanes like triacontane, this compound has higher melting and boiling points, making it more suitable for applications requiring higher thermal stability .
Properties
IUPAC Name |
pentacontane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H102/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-50H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLUOWJPZLHUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H102 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216171 | |
Record name | Pentacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-40-3 | |
Record name | Pentacontane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6596-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentacontane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentacontane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of pentacontane?
A1: this compound is a linear alkane with the molecular formula C50H102 and a molecular weight of 703.39 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Several spectroscopic techniques have been employed to study this compound, including:
- Near Edge X-ray Absorption Fine Structure (NEXAFS): This technique has been used to investigate the surface structure of liquid this compound, particularly its surface freezing effect. [, ]
- X-ray diffraction: This technique reveals the crystal structure and transitions of this compound at different temperatures and pressures. [, , , ]
- Differential Thermal Analysis (DTA): This technique has been coupled with UV photoemission measurements to study phase transitions in thin films of this compound, particularly the surface freezing effect. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 17O NMR spectroscopy has proven valuable in studying oxidative degradation products of this compound after exposure to 17O-labeled O2 gas or gamma-irradiation. [, , ]
Q3: What is the melting temperature of this compound?
A3: this compound has a melting temperature (Tm) of 365 K. []
Q4: How does this compound behave under high pressure?
A4: High pressures can induce instability in the ortho-positronium (o-Ps) lifetime in this compound, leading to a decrease in its intensity (I3). [] This suggests pressure influences the free volume available within the solid matrix.
Q5: Can this compound form stable mixtures with other alkanes?
A5: Yes, this compound can form solid solutions with other n-alkanes. Research shows that commercial multi-alkane products, containing a distribution of chain lengths, form a single solid solution with an orthorhombic structure similar to the intermediate phase observed in binary and ternary n-alkane mixtures. Adding pure n-alkanes like eicosane or this compound to these multi-alkane products induces structural changes and modifies their physicochemical properties. [, ]
Q6: How does this compound interact with surfaces like graphite?
A6: this compound molecules can form self-assembled monolayers on highly ordered pyrolytic graphite (HOPG). These monolayers can act as templates for the epitaxial growth of other molecules, like hexakis(n-dodecyl)-peri-hexabenzocoronene (HBC-C12), influencing their structure and organization. [, , , , ]
Q7: What are some potential applications of this compound?
A7: While not directly addressed in the provided abstracts, this compound's properties make it suitable for various applications, including:
- Model Compound: Its simple structure and well-defined phase transitions make it a valuable model compound for studying the fundamental properties of long-chain alkanes and polymers like polyethylene. [, ]
- Surface Modification: Its ability to form self-assembled monolayers on surfaces like graphite makes it useful for modifying surface properties and directing the assembly of other molecules. [, ]
- Crystal Engineering: Understanding its crystallization behavior can contribute to the development of new materials with tailored properties. []
Q8: Have any computational studies been conducted on this compound?
A8: Yes, molecular dynamics simulations have been employed to study various aspects of this compound, including:
- Crystal Growth: Simulating the crystal growth of this compound from the melt and investigating the role of surface nucleation. []
- Crystallization Dynamics: Studying the influence of factors like temperature and force field models on the crystallization behavior of this compound. []
- Cooling Effects: Analyzing the impact of cooling on the lattice parameters of this compound crystals. []
- Molecular Motion: Simulating the molecular motion of this compound crystals to understand conformational defects and the melting process. []
Q9: Have any interaction-site models been used to predict the self-organization of molecules on this compound templates?
A9: Yes, interaction-site models have been successfully used to predict the self-organization of Fréchet dendrons on this compound templates, with experimental confirmation from scanning tunnelling microscopy. These models correctly predicted local and global ordering motifs, inclusion molecules, and a rotated unit cell. []
Q10: How does the odd-even effect in alkanes manifest in this compound?
A10: The odd-even effect, where even-numbered alkanes exhibit different properties compared to their odd-numbered counterparts, is observed in this compound's o-Ps properties. In the solid phase, even-numbered alkanes like this compound exhibit shorter o-Ps lifetimes compared to odd-numbered alkanes, attributed to variations in the empty layer thickness between lamellae in their crystal structures. []
Q11: Can this compound be obtained from natural sources?
A11: While the provided abstracts do not explicitly mention natural sources of this compound, one study identified it as a constituent of the leaf extract of Crassocephalum cepridioides (Benth.) Moore. [] This finding suggests that this compound, like many other alkanes, could be present in various plant sources.
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